molecular formula C23H16BrN B3331496 4-(3-Bromophenyl)-2,6-diphenylpyridine CAS No. 83993-81-1

4-(3-Bromophenyl)-2,6-diphenylpyridine

Cat. No.: B3331496
CAS No.: 83993-81-1
M. Wt: 386.3 g/mol
InChI Key: DANHLDSMEAQMAU-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-2,6-diphenylpyridine is a heterocyclic aromatic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom attached to the phenyl ring at the 3-position and two phenyl groups attached to the pyridine ring at the 2 and 6 positions. Pyridine derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-2,6-diphenylpyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a boron reagent to form the carbon-carbon bond between the aryl halide and the aryl boronic acid . The reaction conditions generally include:

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Ligand: Phosphine ligands such as triphenylphosphine

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-2,6-diphenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) bromide (FeBr3) or sulfuric acid (H2SO4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the pyridine ring.

Scientific Research Applications

4-(3-Bromophenyl)-2,6-diphenylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-2,6-diphenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenyl groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-2,6-diphenylpyridine
  • 4-(3-Chlorophenyl)-2,6-diphenylpyridine
  • 4-(3-Methylphenyl)-2,6-diphenylpyridine

Uniqueness

4-(3-Bromophenyl)-2,6-diphenylpyridine is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacological properties and chemical behavior .

Biological Activity

4-(3-Bromophenyl)-2,6-diphenylpyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two phenyl groups and a bromophenyl group. Its chemical structure can be represented as follows:

C21H16BrN\text{C}_{21}\text{H}_{16}\text{Br}\text{N}

This unique arrangement contributes to its potential interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been tested against various cancer cell lines, demonstrating activity that may be attributed to its ability to interfere with cellular signaling pathways associated with growth and survival.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. It shows promising activity against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.
  • Anti-inflammatory Effects : Preliminary data suggest that this compound may possess anti-inflammatory properties. This could be linked to its ability to modulate inflammatory pathways, although more detailed studies are needed to elucidate the exact mechanisms involved.

The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It could interact with receptors on cell membranes, altering signal transduction pathways that lead to changes in cellular behavior.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in target cells, which can lead to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeInhibition of cancer cell growth
AntimicrobialActivity against specific bacteria
Anti-inflammatoryModulation of inflammatory pathways

Case Study: Antiproliferative Effects

In a study conducted by researchers at VCU, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted its potential as a lead compound for developing new anticancer therapies ( ).

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 25 to 100 µg/mL ().

Properties

IUPAC Name

4-(3-bromophenyl)-2,6-diphenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN/c24-21-13-7-12-19(14-21)20-15-22(17-8-3-1-4-9-17)25-23(16-20)18-10-5-2-6-11-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANHLDSMEAQMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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